Propanoyloxymethyl Carbonochloridate

Description

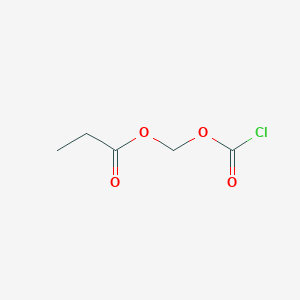

Structure

3D Structure

Properties

IUPAC Name |

carbonochloridoyloxymethyl propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClO4/c1-2-4(7)9-3-10-5(6)8/h2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVYSIZZTTQEOJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OCOC(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Propanoyloxymethyl Carbonochloridate

Precursor Identification and Derivation

The foundation of propanoyloxymethyl carbonochloridate (B8618190) synthesis lies in the selection and utilization of appropriate starting materials. These precursors, known as synthons, provide the basic chemical framework that is subsequently modified to achieve the target molecule.

Chloromethyl Carbonochloridate as a Primary Synthon

Chloromethyl carbonochloridate is a key reactant in the synthesis of propanoyloxymethyl carbonochloridate. cymitquimica.comsigmaaldrich.cn This compound, with the chemical formula C₂H₂Cl₂O₂, is a colorless liquid at room temperature. wikipedia.orgnih.gov It is also known by several synonyms, including chloroformic acid chloromethyl ester and chloromethoxycarbonyl chloride. cymitquimica.comsigmaaldrich.cn Industrially, it is used in the manufacturing of other chemicals. wikipedia.orgexsyncorp.com

The structure of chloromethyl carbonochloridate makes it an ideal starting point for the synthesis. It contains a reactive chloromethyl group and a chloroformate group, both of which can be selectively targeted in subsequent reaction steps.

Table 1: Properties of Chloromethyl Carbonochloridate

| Property | Value |

|---|---|

| Molecular Formula | C₂H₂Cl₂O₂ |

| Molecular Weight | 128.94 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 107-108 °C |

| Density | 1.450 g/mL at 20 °C |

| CAS Number | 22128-62-7 |

Exploration of Alternative 1-Haloalkyl Carbonochloridate Starting Materials

While chloromethyl carbonochloridate is a common precursor, the synthetic pathway is not limited to its use. Alternative 1-haloalkyl carbonochloridates can also be employed as starting materials. google.com For instance, by substituting chloromethyl carbonochloridate with other 1-chloroalkyl carbonochloridates, a variety of 1-acyloxyalkyl carbonochloridates can be produced. google.com This flexibility allows for the synthesis of a range of related compounds with different alkyl chain lengths. However, it has been noted that the resulting 1-acyloxyalkyl carbonochloridates with longer alkyl chains may exhibit lower stability. google.com

Multi-Step Synthesis Pathways

The conversion of the precursor molecules into this compound is achieved through a sequence of chemical reactions. This multi-step approach allows for the controlled and systematic construction of the final product.

Formation of 1-Haloalkyl Carbonothioates (e.g., of Formula V)

The initial step in the synthesis involves the reaction of a 1-haloalkyl carbonochloridate, such as chloromethyl carbonochloridate, with an alkyl mercaptan (R²SH) or an alkali metal salt thereof (R²S⁻M⁺). google.com This reaction leads to the formation of a 1-haloalkyl carbonothioate (B8497899). google.com In this transformation, the chlorine atom of the chloroformate group is displaced by the sulfur-containing nucleophile.

Acylation Reactions to Yield 1-Acyloxyalkyl Carbonothioates (e.g., of Formula VI)

The 1-haloalkyl carbonothioate intermediate is then subjected to an acylation reaction. This is achieved by reacting the intermediate with a salt of a carboxylic acid, in this case, a salt of propanoic acid (R¹COOH, where R¹ is an ethyl group). google.com This reaction results in the formation of a 1-acyloxyalkyl carbonothioate. google.com The reaction effectively replaces the halogen atom on the alkyl group with the propanoyloxy group.

Halogenation for the Restoration of the Acid Chloride Function

The final step in the synthesis is the halogenation of the 1-acyloxyalkyl carbonothioate. google.com This is typically carried out using a chlorinating agent such as sulfuryl chloride. google.com This step is crucial as it converts the carbonothioate group back into an acid chloride (carbonochloridate) functionality, yielding the desired this compound. google.com Halogenation reactions are a common strategy in organic synthesis to introduce halogen atoms into a molecule, often proceeding through electrophilic, radical, or nucleophilic mechanisms. nih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Chloromethyl Carbonochloridate |

| 1-Haloalkyl Carbonochloridate |

| 1-Haloalkyl Carbonothioate |

| 1-Acyloxyalkyl Carbonothioate |

| Sulfuryl chloride |

Conversion of Carbonothioates to Carbonochloridates via Chlorinating Agents

A key strategy for the synthesis of acyloxymethyl carbonochloridates, including this compound, involves a multi-step process commencing with a 1-haloalkyl carbonochloridate. google.com This general methodology can be adapted for the specific synthesis of this compound. The synthetic sequence begins with the reaction of a 1-haloalkyl carbonochloridate with an alkyl mercaptan or an alkali metal salt thereof, to form a 1-haloalkyl carbonothioate. google.com

This intermediate is then transformed into a 1-acyloxyalkyl carbonothioate. google.com In the context of producing this compound, this would involve the reaction of the 1-haloalkyl carbonothioate with a salt of propanoic acid. The final and crucial step is the reaction of the resulting 1-propanoyloxyalkyl carbonothioate with a chlorinating agent, which converts the carbonothioate functional group into the desired carbonochloridate. google.com

This synthetic pathway is advantageous as it allows for the systematic construction of the target molecule, with each step enabling the introduction of the required functional groups. The choice of the starting materials and reagents is critical to ensure high conversion and yield in each step of the sequence.

Optimized Reaction Conditions and Catalysis

The efficiency and success of the synthesis of this compound are highly dependent on the careful optimization of reaction conditions and the use of appropriate catalysts.

Sulfuryl chloride (SO2Cl2) serves as an effective chlorinating agent in the final step of the synthesis, converting the 1-propanoyloxyalkyl carbonothioate to this compound. google.com It is a convenient and reactive source of chlorine for this transformation. nih.gov The reaction involves the chlorination of the sulfur atom of the carbonothioate, followed by the elimination of sulfur-containing byproducts and the formation of the carbonochloridate.

The use of sulfuryl chloride offers several advantages, including its liquid state at room temperature, which simplifies handling compared to gaseous chlorine. nih.gov Furthermore, reactions with sulfuryl chloride can often be carried out under mild conditions, which is beneficial for preserving the integrity of the potentially sensitive acyloxymethyl group. organic-chemistry.org The stoichiometry of sulfuryl chloride is a critical parameter to control, as an excess may lead to unwanted side reactions and the formation of chlorinated byproducts.

While not explicitly detailed in the direct synthesis of this compound, the use of a Lewis acid catalyst such as Boron Trifluoride Etherate (BF3·OEt2) can be postulated to enhance the efficiency of the chlorination step. Lewis acids are known to activate substrates towards nucleophilic attack. In this context, BF3·OEt2 could potentially coordinate to the sulfur or oxygen atoms of the carbonothioate intermediate, increasing its electrophilicity and rendering it more susceptible to attack by the chlorinating agent.

Alternatively, the Lewis acid could interact with the sulfuryl chloride, polarizing the S-Cl bond and enhancing its chlorinating power. The catalytic amount of BF3·OEt2 would need to be carefully optimized to achieve the desired rate enhancement without promoting degradation of the starting material or product.

Temperature is a critical parameter in the synthesis of this compound. The initial formation of the 1-haloalkyl carbonothioate and its subsequent conversion to the 1-propanoyloxyalkyl carbonothioate are typically conducted at controlled temperatures to minimize side reactions. google.com The final chlorination step with sulfuryl chloride is also temperature-sensitive. The reaction is often carried out at low temperatures, such as 0°C, and then allowed to warm to room temperature to ensure a controlled reaction rate and prevent thermal decomposition of the product. google.com

The choice of solvent is equally important. Aprotic organic solvents are generally used throughout the synthetic sequence to prevent hydrolysis of the reactive intermediates and the final product. For the conversion of the iodo-intermediate to the acyloxyalkyl carbonothioate, solvents such as dimethylformamide, methylene (B1212753) chloride, 1,2-dichloroethane, or ethyl acetate (B1210297) have been employed. google.com The final chlorination step is typically performed in a suitable inert solvent that can dissolve the reactants and remain unreactive under the reaction conditions.

Comparative Analysis of Synthetic Routes and Overall Yields

The multi-step synthesis of acyloxymethyl carbonochloridates, as described, has been shown to produce the desired products in high yields. google.com For analogous compounds, the conversion of the 1-haloalkyl carbonothioate to the 1-acyloxyalkyl carbonothioate, followed by chlorination, has resulted in yields ranging from 31% to 63%. google.com

| Product | Method | Yield (%) | Purity (%) | Boiling Point (°C / mbar) |

| Acyloxymethyl Carbonochloridate 7b | G | 50 | 90 | 62 / 13 |

| Acyloxymethyl Carbonochloridate 7b | G | 63 | 80 | 60-62 / 13 |

| Acyloxymethyl Carbonochloridate 7c | G | 31 | 85 | 72.5 / 16 |

Table based on data for analogous compounds from patent US5401868A. google.com

Purity Assessment and Isolation Techniques

The isolation and purification of this compound are crucial to obtain a product of high purity suitable for its intended applications. Given its likely volatile nature, distillation is a primary method for purification. google.com The crude product obtained after the chlorination reaction is typically subjected to distillation under reduced pressure to separate it from non-volatile impurities and byproducts.

The purity of the distilled this compound can be assessed using various analytical techniques. Gas chromatography (GC) is a powerful tool for determining the purity of volatile compounds and for detecting the presence of any residual starting materials or byproducts. Spectroscopic methods such as Infrared (IR) spectroscopy can confirm the presence of the characteristic carbonyl and C-Cl functional groups in the molecule. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed structural information and is an excellent method for confirming the identity and purity of the final product.

Chemical Reactivity and Mechanistic Aspects of Propanoyloxymethyl Carbonochloridate

Electrophilic Characteristics of the Carbonochloridate (B8618190) Moiety

The carbonochloridate group (-O-C(O)-Cl) is the primary center of electrophilicity in the propanoyloxymethyl carbonochloridate molecule. The carbonyl carbon is bonded to two highly electronegative atoms: an oxygen and a chlorine. This arrangement results in a significant partial positive charge on the carbonyl carbon, making it highly susceptible to attack by nucleophiles.

Studies on the solvolysis of various chloroformates indicate that their reaction mechanisms can range from associative (addition-elimination) to dissociative (SN1-like), depending on the structure of the alkyl or aryl group and the solvent properties. For instance, the solvolysis of propargyl chloroformate is suggested to proceed via a bimolecular process involving a tetrahedral intermediate. nih.gov Given the structure of this compound, an associative mechanism is the most probable pathway for its reactions with nucleophiles.

Nucleophilic Acylation Reactions

This compound readily undergoes nucleophilic acylation reactions with a variety of nucleophiles. These reactions typically proceed via a tetrahedral intermediate, followed by the expulsion of the chloride ion.

In the presence of hydroxyl-containing compounds such as alcohols and phenols, this compound undergoes reaction to form carbonates. wikipedia.org This transformation is a classic example of nucleophilic acyl substitution, where the oxygen atom of the hydroxyl group acts as the nucleophile. The reaction is often carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or a tertiary amine, to neutralize the hydrogen chloride gas that is evolved. researchgate.net

The general reaction can be depicted as follows:

ROH + ClC(O)OCH2OC(O)CH2CH3 → ROC(O)OCH2OC(O)CH2CH3 + HCl

The rate of this reaction is dependent on the nucleophilicity of the alcohol and the steric hindrance around the hydroxyl group. Primary alcohols are generally more reactive than secondary alcohols, which are in turn more reactive than tertiary alcohols.

Table 1: Representative Reactivity of this compound with Alcohols

| Alcohol | Product | Relative Reaction Rate |

|---|---|---|

| Methanol | Methyl propanoyloxymethyl carbonate | High |

| Ethanol | Ethyl propanoyloxymethyl carbonate | High |

| Isopropanol | Isopropyl propanoyloxymethyl carbonate | Moderate |

Note: The relative reaction rates are inferred from general principles of organic chemistry and are for illustrative purposes.

This compound reacts readily with primary and secondary amines to form carbamates. wikipedia.org Similar to the reaction with alcohols, this is a nucleophilic acyl substitution where the nitrogen atom of the amine is the nucleophile. The reaction is typically fast and exothermic. In these reactions, two equivalents of the amine may be used, with one equivalent acting as the nucleophile and the second as a base to sequester the liberated HCl. Alternatively, an external non-nucleophilic base can be employed.

The general reaction is as follows:

R2NH + ClC(O)OCH2OC(O)CH2CH3 → R2NC(O)OCH2OC(O)CH2CH3 + HCl

The acyloxymethyl carbamates formed are of interest in medicinal chemistry as they can function as prodrugs for amines. acs.org

Table 2: Representative Reactivity of this compound with Amines

| Amine | Product | Relative Reaction Rate |

|---|---|---|

| Ammonia | Propanoyloxymethyl carbamate (B1207046) | High |

| Ethylamine | N-Ethylpropanoyloxymethyl carbamate | High |

| Diethylamine | N,N-Diethylpropanoyloxymethyl carbamate | Moderate |

Note: The relative reaction rates are based on the general nucleophilicity of amines and are for illustrative purposes.

Beyond alcohols and amines, this compound is expected to react with other nucleophiles. For instance, with carboxylic acids, it can form mixed anhydrides. wikipedia.org Reaction with water leads to hydrolysis, ultimately yielding propanoyloxymethanol, carbon dioxide, and hydrochloric acid. The hydrolysis of chloroformates is a well-documented process. mdpi.com

The acyloxymethyl moiety itself can be susceptible to nucleophilic attack, particularly under conditions that favor ester cleavage. However, the carbonochloridate is a much more reactive electrophilic center, and therefore, reactions are expected to occur preferentially at this site under most conditions.

Stability and Decomposition Pathways in Organic Media

This compound is an inherently reactive molecule and is susceptible to decomposition, particularly in the presence of nucleophiles, including moisture. Its stability is a critical consideration for its synthesis, storage, and handling.

The primary decomposition pathway in the presence of water is hydrolysis. In aprotic organic solvents, the stability is significantly higher. However, thermal decomposition is also a possibility. Alkyl chloroformates, upon heating, can decompose to yield an alkyl chloride and carbon dioxide. wikipedia.org This decomposition is believed to proceed through a substitution nucleophilic internal (SNi) mechanism.

For this compound, a potential thermal decomposition pathway could lead to the formation of propanoyloxymethyl chloride and carbon dioxide.

Studies on acyloxymethyl prodrugs have shown that the rate of hydrolysis of the acyloxymethyl ester is influenced by both electronic and steric factors of the acyl group. nih.gov It is plausible that these same factors would have a subtle, but present, effect on the stability of the carbonochloridate part of the molecule. For instance, bulkier acyl groups might offer some steric protection to the reactive centers.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Propanoyloxymethyl chloride |

| Methyl propanoyloxymethyl carbonate |

| Ethyl propanoyloxymethyl carbonate |

| Isopropyl propanoyloxymethyl carbonate |

| tert-Butyl propanoyloxymethyl carbonate |

| Propanoyloxymethyl carbamate |

| N-Ethylpropanoyloxymethyl carbamate |

| N,N-Diethylpropanoyloxymethyl carbamate |

| N-Phenylpropanoyloxymethyl carbamate |

| Pyridine |

| Ammonia |

| Ethylamine |

| Diethylamine |

| Aniline |

| Methanol |

| Ethanol |

| Isopropanol |

Factors Influencing Compound Integrity and Shelf-Life

The stability of this compound is a critical consideration for its synthesis, storage, and application. Several environmental and chemical factors can adversely affect its integrity, leading to degradation and a diminished shelf-life.

Moisture and Hydrolysis: Like other chloroformates, this compound is highly susceptible to hydrolysis. The presence of water initiates a nucleophilic attack on the electrophilic carbonyl carbon, leading to the decomposition of the molecule. This reaction proceeds rapidly, yielding propanoyloxymethyl carbonic acid, which is unstable and readily decomposes to formaldehyde, propionic acid, and carbon dioxide. The initial hydrolysis step is often the rate-limiting factor in its aqueous degradation. To ensure the compound's integrity, it is imperative to store it under strictly anhydrous conditions.

Thermal Stability: Temperature is another critical factor influencing the stability of this compound. Elevated temperatures can accelerate the rate of decomposition. Thermally induced degradation can proceed through various pathways, including decarboxylation to form propanoyloxymethyl chloride. For optimal shelf-life, the compound should be stored at reduced temperatures, typically under refrigeration.

Influence of pH: The rate of hydrolysis is significantly influenced by the pH of the environment. Both acidic and basic conditions can catalyze the decomposition of the compound. In basic media, the hydroxide (B78521) ion acts as a potent nucleophile, accelerating the initial hydrolytic attack. Under acidic conditions, protonation of the carbonyl oxygen can enhance the electrophilicity of the carbonyl carbon, thereby increasing its susceptibility to nucleophilic attack by water. Therefore, maintaining a neutral pH environment is crucial for minimizing degradation.

Solvent Effects: The choice of solvent can also impact the stability of this compound. Protic solvents, such as alcohols, can react with the compound, leading to the formation of carbonate esters. Aprotic solvents are generally preferred for reactions and storage to prevent such unwanted side reactions. However, even in aprotic solvents, trace amounts of water can lead to gradual degradation over time.

The table below summarizes the key factors that influence the stability of this compound.

| Factor | Influence on Stability | Recommended Handling and Storage Conditions |

| Moisture | Highly susceptible to hydrolysis, leading to rapid decomposition. | Store under strictly anhydrous conditions, using desiccants and inert atmosphere (e.g., nitrogen or argon). |

| Temperature | Elevated temperatures accelerate decomposition pathways. | Store at reduced temperatures, typically under refrigeration (2-8 °C). |

| pH | Both acidic and basic conditions catalyze hydrolysis. | Maintain a neutral pH environment during use and avoid contact with acidic or basic substances. |

| Light | Photolytic degradation can occur upon exposure to UV light. | Store in amber-colored or opaque containers to protect from light. |

| Incompatible Materials | Reacts with nucleophiles such as amines, alcohols, and thiols. | Avoid contact with strong nucleophiles, bases, and oxidizing agents. |

Mechanistic Investigations of Key Transformations

The synthetic utility of this compound is derived from its ability to undergo nucleophilic acyl substitution reactions. These transformations are central to its application in the synthesis of various organic molecules, particularly as a prodrug linker.

Reaction with Carboxylic Acids: A key transformation of this compound is its reaction with carboxylic acids to form mixed anhydrides. This reaction typically proceeds in the presence of a base, which deprotonates the carboxylic acid to form a more nucleophilic carboxylate anion. The carboxylate then attacks the electrophilic carbonyl carbon of the chloroformate. The chloride ion is subsequently eliminated as a leaving group, resulting in the formation of the mixed anhydride. This transformation is a critical step in the synthesis of acyloxymethyl esters of various drugs.

Reaction with Alcohols and Amines: this compound readily reacts with alcohols and amines to form carbonate and carbamate derivatives, respectively. The mechanism of these reactions follows a similar nucleophilic acyl substitution pathway. The lone pair of electrons on the oxygen of the alcohol or the nitrogen of the amine attacks the carbonyl carbon of the chloroformate, leading to the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate results in the expulsion of the chloride ion and the formation of the corresponding carbonate or carbamate. The presence of a non-nucleophilic base is often required to neutralize the hydrochloric acid byproduct.

Role in Prodrug Synthesis: One of the most significant applications of this compound is in the synthesis of prodrugs, particularly for antibiotics like pivampicillin. In this context, the compound serves as a linker to attach a lipophilic pro-moiety to the parent drug. This modification enhances the oral bioavailability of the drug. The synthesis involves the reaction of the carboxylic acid group of the antibiotic with this compound to form an activated intermediate, which is then esterified. The resulting acyloxymethyl ester is more readily absorbed in the gastrointestinal tract and is later cleaved by esterases in the body to release the active drug.

The general mechanism for the reaction of this compound with a nucleophile (Nu-H) can be depicted as follows:

Nucleophilic Attack: The nucleophile attacks the electrophilic carbonyl carbon of the chloroformate.

Formation of Tetrahedral Intermediate: A transient tetrahedral intermediate is formed.

Elimination of Leaving Group: The intermediate collapses, and the chloride ion is eliminated as a leaving group.

Proton Transfer: A final proton transfer step, often facilitated by a base, yields the final product and neutralizes the acid byproduct.

A deeper understanding of these mechanistic pathways is crucial for optimizing reaction conditions, maximizing product yields, and minimizing the formation of impurities in the synthesis of pharmaceutically important compounds.

Strategic Applications in Complex Organic Molecule Synthesis

Introduction of the Propanoyloxymethyl Structural Motif

The introduction of a propanoyloxymethyl moiety can be a key step in the synthesis of complex organic molecules, particularly in the development of prodrugs designed to have improved pharmacokinetic properties. This chemical group can be attached to various functional groups, including alcohols, phenols, carboxylic acids, and amines, through the use of a reactive precursor like propanoyloxymethyl carbonochloridate (B8618190). The resulting propanoyloxymethyl ether, ester, or carbamate (B1207046) is generally more lipophilic than the parent molecule.

The stability of the propanoyloxymethyl group is a critical factor in its design and application. It must be stable enough to withstand the conditions of administration and absorption, yet labile enough to be cleaved enzymatically in the target tissue or systemic circulation to release the active drug. The rate of this cleavage can be influenced by the steric and electronic environment around the ester linkage.

Synthesis of Substituted 1,4-Dihydropyridine (B1200194) Derivatives

While the propanoyloxymethyl group is a known promoiety in drug design, specific documented applications of propanoyloxymethyl carbonochloridate in the synthesis of substituted 1,4-dihydropyridine derivatives are not extensively reported in readily available scientific literature. In principle, a hydroxyl or a carboxylic acid group on a 1,4-dihydropyridine scaffold could be targeted for modification with this compound to enhance its drug-like properties.

Construction of Pyridyl- and Indolyl-Containing Architectures

In the synthesis of complex molecules containing pyridyl and indolyl moieties, the propanoyloxymethyl group could be introduced to modulate the physicochemical properties of the final compound. For instance, an alcohol or a phenol (B47542) present in such a structure could be converted to a propanoyloxymethyl ether. This modification would increase the lipophilicity of the molecule, which could be advantageous for its biological activity or delivery.

Derivatization in the Synthesis of Pteridinone Derivatives

Pteridinone derivatives are a class of heterocyclic compounds with a range of biological activities. The introduction of a propanoyloxymethyl group onto a pteridinone scaffold could be a viable strategy to improve its pharmacokinetic profile. A reactive site on the pteridinone, such as a hydroxyl or an amino group, could potentially be derivatized using this compound.

Formation of Oxolan and Pyrimidine-Based Conjugates

In the context of oxolane (tetrahydrofuran) and pyrimidine-based conjugates, the propanoyloxymethyl group could serve as a linker or a promoiety. For example, a drug molecule containing a pyrimidine (B1678525) ring could be conjugated to a targeting moiety via a linker that includes the propanoyloxymethyl group. This could allow for targeted drug delivery and subsequent release of the active compound upon enzymatic cleavage.

Elaboration of Complex Bicyclic Ortho Esters

The application of this compound in the direct elaboration of complex bicyclic ortho esters is not a commonly described synthetic strategy. The chemistry of ortho esters is distinct, and their synthesis typically involves different precursors and reaction pathways.

Incorporation into Piperazineacetic Acid Derivatives

Piperazineacetic acid derivatives are another class of compounds where the introduction of a propanoyloxymethyl group could be beneficial. The carboxylic acid functionality of a piperazineacetic acid derivative could be esterified with a propanoyloxymethyl group to create a prodrug. This would mask the polar carboxylic acid, potentially leading to improved absorption and bioavailability.

Research Findings and Data

| Application Area | Potential Use of Propanoyloxymethyl Group |

| 1,4-Dihydropyridine Derivatives | Modification of hydroxyl or carboxylic acid groups to enhance drug-like properties. |

| Pyridyl- and Indolyl-Containing Architectures | Conversion of alcohols or phenols to increase lipophilicity. |

| Pteridinone Derivatives | Derivatization of hydroxyl or amino groups to improve pharmacokinetics. |

| Oxolan and Pyrimidine-Based Conjugates | Use as a linker or promoiety for targeted drug delivery. |

| Bicyclic Ortho Esters | Not a commonly described application. |

| Piperazineacetic Acid Derivatives | Esterification of the carboxylic acid to create a prodrug. |

Role as a Modifying Agent for Chemical Structures

This compound is a key agent in the modification of chemical structures, particularly in the realm of medicinal chemistry and drug design. The introduction of the propanoyloxymethyl group can significantly alter the properties of a parent molecule, such as its solubility, lipophilicity, and metabolic stability. This strategic modification is often employed in the synthesis of prodrugs, where a biologically active compound is temporarily masked to improve its delivery and absorption in the body.

The ester linkage within the propanoyloxymethyl group is susceptible to enzymatic cleavage by esterases present in the body, which regenerates the active form of the drug at the desired site of action. This approach allows for enhanced bioavailability and targeted drug delivery. The high reactivity of the carbonochloridate group facilitates the efficient attachment of the propanoyloxymethyl moiety to various functional groups, including alcohols, phenols, amines, and thiols, making it a broadly applicable tool for chemical modification.

Precursor in the Synthesis of Specific Organic Synthons for Advanced Chemical Research

Beyond its role in prodrug formation, this compound serves as a valuable precursor in the synthesis of more complex and specialized organic synthons. These synthons are then utilized as key intermediates in the multi-step synthesis of elaborate molecular targets for advanced chemical research. The reactivity of the carbonochloridate allows for its conversion into a variety of other functional groups, thereby enabling the construction of diverse and intricate molecular frameworks.

For instance, reaction with nucleophiles can lead to the formation of carbonates, carbamates, and other derivatives, each with unique chemical properties and potential for further synthetic transformations. The propanoyloxymethyl group, carried through these transformations, can impart desirable characteristics to the final target molecule or be further modified in subsequent synthetic steps.

Regioselectivity and Stereoselectivity in Derivatization Reactions

While specific studies detailing the regioselectivity and stereoselectivity of this compound are not extensively documented in publicly available literature, general principles of reactivity for analogous acyloxymethyl carbonochloridates can provide valuable insights. The high electrophilicity of the carbonochloridate carbon atom dictates its reactivity towards nucleophiles.

In reactions with molecules containing multiple nucleophilic sites, the regioselectivity of the reaction will be governed by the relative nucleophilicity of these sites. Generally, primary amines are more nucleophilic than secondary amines, which are in turn more nucleophilic than alcohols or phenols. Therefore, in a molecule containing both an amine and a hydroxyl group, the reaction is expected to occur preferentially at the amine.

Regarding stereoselectivity, if the nucleophilic substrate contains a chiral center, the reaction with this compound is not expected to induce a change in the existing stereochemistry at that center, as the reaction occurs at the carbonochloridate moiety and does not involve the chiral center itself. However, in cases where the reaction might create a new stereocenter, the stereochemical outcome would be dependent on the specific reaction conditions and the nature of the substrate. For many acyloxymethyl carbonochloridates, reactions with prochiral nucleophiles often proceed with little to no stereoselectivity, resulting in a racemic or diastereomeric mixture, unless a chiral auxiliary or catalyst is employed.

Interactive Data Table of Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |

| Methyl Chloroformate | C2H3ClO2 | 94.50 | 71-72 | -64 |

| Ethyl Chloroformate | C3H5ClO2 | 108.52 | 94-95 | -81 |

| Benzyl Chloroformate | C8H7ClO2 | 170.59 | 103 (20 mmHg) | -18 |

| Propargyl Chloroformate | C4H3ClO2 | 118.52 | 30 (closed cup flash point) | Not Available |

| 4-Nitrophenyl Chloroformate | C7H4ClNO4 | 201.56 | 159-162 (19 mmHg) | 77-79 |

Theoretical and Computational Chemical Investigations

Quantum Chemical Studies on Electronic Structure and Bonding

No specific quantum chemical studies detailing the electronic structure and bonding of Propanoyloxymethyl Carbonochloridate (B8618190) have been found in a comprehensive search of scientific databases. Such studies, often employing methods like Density Functional Theory (DFT), would be invaluable for understanding the molecule's electron density distribution, molecular orbital energies (HOMO-LUMO gap), and the nature of its chemical bonds. This information is fundamental to predicting its reactivity and stability.

Mechanistic Pathway Elucidation through Computational Modeling

The elucidation of reaction mechanisms through computational modeling is a powerful tool in modern chemistry. However, there is no available research that applies these methods to Propanoyloxymethyl Carbonochloridate. Computational modeling could, for instance, be used to investigate the transition states and reaction energy profiles of its synthesis or subsequent reactions, providing insights that are difficult to obtain through experimental means alone.

Prediction of Novel Reactivity and Transformation Pathways

Computational chemistry allows for the prediction of novel reactivity and potential transformation pathways for a given molecule. By simulating its interaction with various reactants and under different conditions, new and potentially useful chemical transformations can be identified. Unfortunately, no such predictive studies have been published for this compound, leaving its potential for novel applications unexplored from a theoretical standpoint.

Conformational Analysis and Energy Landscape Mapping

Conformational analysis is crucial for understanding the three-dimensional structure of a molecule and its influence on physical and chemical properties. Techniques such as molecular dynamics simulations can be used to map the potential energy landscape, identifying the most stable conformers and the energy barriers between them. chemrxiv.org The identification of distinct conformation classes is a vital step in establishing structure-function relationships. nih.gov A consistent set of distinct and homogeneous conformation classes can be produced by applying a simple cutoff algorithm to the resulting multidimensional landscape. nih.gov For this compound, however, there is a lack of published data on its conformational preferences and the dynamics of its structural flexibility.

Future Perspectives and Emerging Research Directions

Development of Sustainable and Greener Synthetic Approaches

The traditional synthesis of chloroformates often involves the use of hazardous reagents such as phosgene (B1210022). elveflow.com Emerging research is focused on developing greener and more sustainable synthetic routes that minimize waste and avoid toxic chemicals. nih.gov One promising approach is the use of safer phosgene surrogates, such as triphosgene, which is a solid and therefore easier to handle. chimia.ch Additionally, photo-on-demand synthesis methods are being explored, where chloroform (B151607) is converted to phosgene in situ using UV light, immediately followed by reaction with an alcohol. researchgate.netoup.commdpi.com This method avoids the storage and transport of highly toxic phosgene. mdpi.com The principles of green chemistry, such as atom economy and the use of renewable feedstocks and safer solvents, are increasingly being applied to the synthesis of organic compounds, and these principles will undoubtedly guide the future production of propanoyloxymethyl carbonochloridate (B8618190). nih.gov Electrochemical methods are also emerging as a sustainable alternative for various chemical transformations. jfda-online.com

Exploration of Novel Catalytic Systems for Enhanced Derivatization

To improve the efficiency and selectivity of reactions involving propanoyloxymethyl carbonochloridate, the development of novel catalytic systems is a key area of research. While reactions with this reagent are often carried out in the presence of a base to neutralize the HCl byproduct, mdpi.com more sophisticated catalysts could offer greater control over the derivatization of complex molecules. For instance, enzyme-catalyzed reactions could provide high chemo- and regioselectivity under mild conditions. Furthermore, the use of transition metal catalysts could enable novel transformations and functional group tolerance. mdpi.com Research into multicatalytic systems, combining different modes of activation, could also open up new avenues for the application of this compound in complex syntheses. mtu.edu The development of catalysts that can operate under environmentally friendly conditions, such as in water or other green solvents, is also a significant goal.

Advanced Applications as Precursors in Polymer and Material Science

The functional groups present in this compound make it a potential precursor for the synthesis of functionalized polymers and advanced materials. researchgate.net The propanoyloxymethyl group can be incorporated into polymer chains to modify their physical and chemical properties, such as solubility, biodegradability, and drug-loading capacity. mdpi.com For example, polymers bearing acyloxymethyl side chains could be designed as biodegradable materials for biomedical applications, including drug delivery systems and tissue engineering scaffolds. nih.gov The reactive chloroformate end-group could be utilized for polymer modification or for the synthesis of block copolymers with unique architectures and properties. acs.org The synthesis of functional polymers with tailored properties is a rapidly growing field, and reagents like this compound could play a valuable role in the development of new materials for a wide range of applications. nih.govnumberanalytics.com

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, or continuous flow processing, offers numerous advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, and the ability to handle highly reactive intermediates. elveflow.com The synthesis of chloroformates, which can involve hazardous reagents and exothermic reactions, is particularly well-suited to flow chemistry. elveflow.comchimia.ch By generating and immediately using this compound in a continuous flow system, the risks associated with its storage and handling can be minimized. researchgate.net Flow chemistry also allows for precise control over reaction parameters, leading to higher yields and purity. Furthermore, the integration of flow reactors with automated synthesis platforms enables high-throughput screening of reaction conditions and the rapid synthesis of compound libraries, which is highly valuable in drug discovery and materials science. elveflow.com The adoption of flow chemistry for the synthesis and application of this compound is expected to increase, leading to safer, more efficient, and scalable chemical processes. chimia.ch

Design of Next-Generation Molecular Modifiers for Tailored Reactivity

Building on the concept of this compound, there is considerable interest in the design of next-generation molecular modifiers with tailored reactivity and selectivity. By systematically varying the acyl group and the alkyl backbone of acyloxymethyl chloroformates, it is possible to fine-tune their steric and electronic properties. This would allow for the development of a toolkit of derivatizing agents with a spectrum of reactivities, enabling the selective modification of specific functional groups in complex molecules. For example, more sterically hindered acyl groups could be used to selectively target less hindered hydroxyl or amino groups. The introduction of fluorine or other electron-withdrawing groups could enhance the reactivity of the chloroformate. These novel derivatizing agents could find applications in various areas, from the synthesis of complex natural products to the development of new analytical methods for GC-MS. nih.govoup.commdpi.commdpi.com The rational design of these next-generation reagents, guided by computational modeling and a deep understanding of reaction mechanisms, will be a key driver of innovation in this field.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Propanoyloxymethyl Carbonochloridate, and what key parameters influence reaction efficiency?

- Methodological Answer : this compound is synthesized in a four-step process starting from chloromethyl carbonochloridate. A critical step involves chlorination using sulfuryl chloride (SO₂Cl₂) catalyzed by diethyl ether–boron trifluoride (BF₃), which enhances reaction efficiency. Key parameters include:

- Catalyst selection : BF₃ stabilizes intermediates and accelerates chlorination.

- Solvent system : Anhydrous conditions (e.g., diethyl ether) prevent hydrolysis.

- Temperature control : Maintained at 0–5°C during chlorination to minimize side reactions.

- Purification : Distillation under reduced pressure followed by recrystallization yields high-purity product (64% overall yield reported) .

Q. How can researchers characterize this compound using spectroscopic methods?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical. Key markers include:

- ¹H NMR : Substituent effects on benzyl protons (e.g., shifts at δ 4.8–5.2 ppm for CH₂Cl groups).

- ¹³C NMR : Carbonyl carbon (C=O) resonates near δ 155–160 ppm, while the chloridate carbon (ClCO) appears at δ 85–90 ppm.

- Compare spectral data with structurally analogous compounds (e.g., methyl or phenyl carbonochloridates) to confirm assignments .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of volatile reagents (e.g., phosgene byproducts).

- Waste disposal : Segregate chlorinated waste and collaborate with certified hazardous waste management services to prevent environmental contamination .

Advanced Research Questions

Q. What strategies can optimize the yield of this compound synthesis, particularly in chlorination steps?

- Methodological Answer :

- Catalyst optimization : Screen Lewis acids (e.g., AlCl₃ vs. BF₃) to enhance chlorination efficiency.

- Stoichiometry : Use a 1.2–1.5 molar excess of sulfuryl chloride to ensure complete conversion of intermediates.

- Reaction monitoring : Employ thin-layer chromatography (TLC) or in-situ IR to detect residual starting materials and adjust reaction time .

Q. How does the reactivity of this compound with nucleophiles influence its application in prodrug synthesis?

- Methodological Answer : The compound reacts selectively with hydroxyl or amino groups in target molecules (e.g., pharmaceuticals) to form acyloxymethyl prodrugs.

- Derivatization validation : Use High-Performance Liquid Chromatography (HPLC) with fluorescence detection to confirm successful acylation.

- Stability studies : Assess hydrolytic stability under physiological pH (e.g., pH 7.4) to evaluate prodrug activation kinetics .

Q. How can researchers resolve discrepancies in spectral data (e.g., NMR shifts) for derivatives of this compound?

- Methodological Answer :

- Substituent effect analysis : Compare shifts with structurally similar compounds (e.g., fluoro- or methyl-substituted analogs) to identify electronic or steric influences.

- 2D NMR techniques : Use HSQC or HMBC to resolve overlapping signals and assign quaternary carbons.

- Computational modeling : Density Functional Theory (DFT) calculations can predict chemical shifts and validate experimental data .

Q. What mechanistic insights explain the role of Lewis acid catalysts in chlorination reactions involving Propanoyloxymethyl derivatives?

- Methodological Answer : BF₃ acts as a Lewis acid by coordinating to sulfuryl chloride, polarizing the S–Cl bond, and facilitating Cl⁻ transfer to the carbonothioate intermediate. This lowers the activation energy for chlorination.

- Kinetic studies : Monitor reaction rates under varying catalyst concentrations to establish rate laws.

- Isotopic labeling : Use ³⁶Cl-labeled reagents to trace chloride incorporation pathways .

Q. How can controlled experiments differentiate between hydrolysis and acylation pathways during reactions with this compound?

- Methodological Answer :

- Solvent polarity : Use aprotic solvents (e.g., THF) to favor acylation, while aqueous mixtures promote hydrolysis.

- pH control : Conduct reactions at neutral pH (for acylation) vs. acidic/basic conditions (hydrolysis).

- Analytical quantification : Compare product ratios via LC-MS or gravimetric analysis after quenching reactions at timed intervals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.